1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)14(12-8-9-24-11-12)10-18-17(21)19-13-6-5-7-15(22-3)16(13)23-4/h5-9,11,14H,10H2,1-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDUOFEJVBADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.
Introduction of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring into the molecule.
Dimethylamino Group Addition: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with new substituents replacing original groups.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the following steps:
- Formation of Intermediate : Reaction of 2-(dimethylamino)ethylamine with a thiophene derivative.
- Urea Formation : The intermediate reacts with an isocyanate derivative of 2,3-dimethoxyphenyl to yield the final compound.
Medicinal Chemistry
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has potential applications in drug discovery due to its ability to interact with biological targets. Its pharmacological properties are under investigation for various therapeutic applications:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the thiophene ring may enhance these properties by interacting with cellular targets involved in tumor growth.
- Antimicrobial Properties : The compound's unique structure may confer antimicrobial activity, making it a candidate for developing new antibiotics.
Biochemical Probes
Due to its ability to modulate enzyme activity, this compound can serve as a biochemical probe in research settings. It may be used to study enzyme kinetics and interactions within biological systems.
Material Science
In material science, derivatives of urea compounds are explored for their use in creating polymers and other materials with specific properties. The unique chemical structure of this compound may lead to innovative materials with enhanced performance characteristics.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds that utilize the thiourea skeleton for their urease inhibitory activities. These investigations provide insights into the potential applications of urea derivatives in medicinal chemistry:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Target Compound : 2,3-Dimethoxyphenyl group (electron-donating methoxy groups enhance solubility and modulate electronic properties).
- 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1): Replaces dimethoxyphenyl with a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects. This increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility. Molecular weight: 357.4 g/mol .
- M100907 (Volinanserin) : Contains a 2,3-dimethoxyphenyl group linked to a fluorophenylethyl-piperidine moiety. The dimethoxy motif is critical for serotonin 5-HT₂A receptor antagonism, highlighting the pharmacophore role of this substitution .
Side Chain Modifications
- Target Compound: Ethyl chain with thiophen-3-yl and dimethylamino groups. Thiophene’s sulfur atom may enhance hydrophobic interactions, while dimethylamino improves solubility via protonation.
- Molecular weight: 350.4 g/mol .
- M64HCl: Features a pyridin-4-yl group and morpholino substituent. The pyridine ring enhances aromatic interactions in kinase binding (e.g., FAK activation), while morpholino improves water solubility .
Thiophene Positional Isomerism
- 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea (CAS 2034549-01-2): Substitutes thiophen-3-yl with thiophen-2-yl and adds a furan-3-yl group. Molecular weight: 372.4 g/mol .
Key Observations
- Dimethoxyphenyl vs. Trifluoromethylphenyl : The former enhances solubility and receptor affinity, while the latter increases lipophilicity and stability .
- Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl (CAS 2034549-01-2) alters steric and electronic interactions in binding pockets .
- Side Chain Flexibility: Ethyl chains (target) vs. pyrrolidinone (CAS 877641-45-7) balance conformational freedom and rigidity for target engagement .
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.4 g/mol. The presence of functional groups such as dimethoxyphenyl and thiophenyl contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea |
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.4 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea exhibit significant anticancer activity. For instance, studies on urea derivatives have shown their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR) and protein farnesyl transferase. These enzymes are crucial for cellular proliferation and survival in cancer cells .
Case Study:
In a study evaluating various urea derivatives, it was found that certain modifications led to enhanced inhibitory effects against cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the urea moiety significantly influenced their cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Urea derivatives have been shown to possess activity against various microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate activity |
| Escherichia coli | Inhibition observed |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may modulate neurotransmitter systems and inhibit key enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, particularly in cancerous cells.
Key Mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit TrxR and other enzymes critical for cancer cell survival.
- Membrane Disruption: Antimicrobial effects are likely due to the disruption of microbial membranes or interference with metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
